molecular formula C15H14N4O2 B3731176 5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B3731176
M. Wt: 282.30 g/mol
InChI Key: TUCMLPCVVRSTFN-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a fused pyrido[2,3-d]pyrimidine core with furan and pyrrolidine substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve a coupling reaction, such as Suzuki or Heck coupling.

    Attachment of the pyrrolidine ring: This could be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological assays: It may be used in assays to study its interaction with biological targets.

Medicine

    Drug development: The compound could be investigated for its potential as a therapeutic agent, particularly in areas like oncology or infectious diseases.

Industry

    Material science: It might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interference with cellular pathways: Affecting processes like cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine: Lacks the pyrido ring.

    2-(Pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one: Lacks the furan ring.

Uniqueness

    Structural complexity: The presence of both furan and pyrrolidine rings attached to the pyrido[2,3-d]pyrimidine core makes it unique.

    Potential biological activity: The combination of these rings might confer unique biological properties.

Properties

IUPAC Name

5-(furan-2-yl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-14-12-10(11-4-3-9-21-11)5-6-16-13(12)17-15(18-14)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCMLPCVVRSTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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